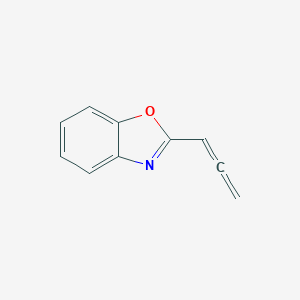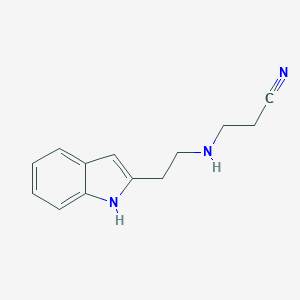
N-Cyanoethyltryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyanoethyltryptamine (NCET) is a chemical compound belonging to the tryptamine family. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. NCET is a derivative of tryptamine, which is a naturally occurring compound found in many plants and animals. It is synthesized by the addition of a cyanoethyl group to the indole ring of tryptamine.
Wirkmechanismus
N-Cyanoethyltryptamine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of N-Cyanoethyltryptamine.
Biochemische Und Physiologische Effekte
N-Cyanoethyltryptamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This increase in BDNF levels is believed to be responsible for the neuroprotective effects of N-Cyanoethyltryptamine. N-Cyanoethyltryptamine has also been shown to increase levels of the antioxidant glutathione, which protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyanoethyltryptamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the brain can be easily measured. However, N-Cyanoethyltryptamine is a psychoactive substance, and its use in lab experiments requires careful consideration of ethical and safety issues.
Zukünftige Richtungen
There are several potential future directions for research on N-Cyanoethyltryptamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-Cyanoethyltryptamine's neuroprotective effects make it a promising candidate for further study in this area. Another potential future direction is the development of new derivatives of N-Cyanoethyltryptamine with improved therapeutic properties.
In conclusion, N-Cyanoethyltryptamine is a psychoactive substance that has been the subject of scientific research for its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have antidepressant, anxiolytic, and neuroprotective effects. Further research is needed to explore its potential use as a treatment for neurodegenerative diseases and to develop new derivatives with improved therapeutic properties.
Synthesemethoden
The synthesis of N-Cyanoethyltryptamine involves the reaction of tryptamine with acrylonitrile in the presence of a catalyst such as sodium hydride. The cyanoethyl group is added to the indole ring of tryptamine, resulting in the formation of N-Cyanoethyltryptamine. The process of synthesizing N-Cyanoethyltryptamine is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-Cyanoethyltryptamine has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic properties. N-Cyanoethyltryptamine has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
105115-85-3 |
|---|---|
Produktname |
N-Cyanoethyltryptamine |
Molekularformel |
C13H15N3 |
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
3-[2-(1H-indol-2-yl)ethylamino]propanenitrile |
InChI |
InChI=1S/C13H15N3/c14-7-3-8-15-9-6-12-10-11-4-1-2-5-13(11)16-12/h1-2,4-5,10,15-16H,3,6,8-9H2 |
InChI-Schlüssel |
HGYHTHWLJDVNPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |
Synonyme |
N-cyanoethyltryptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



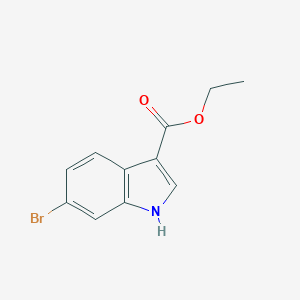
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
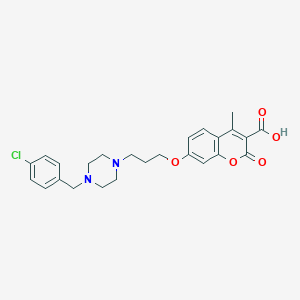
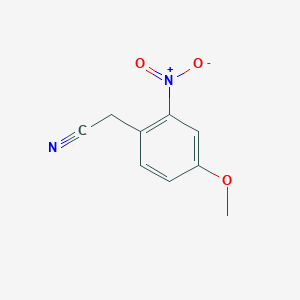
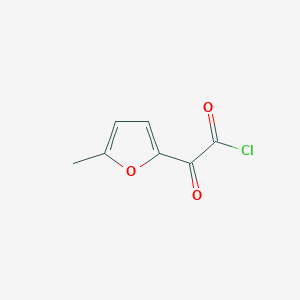
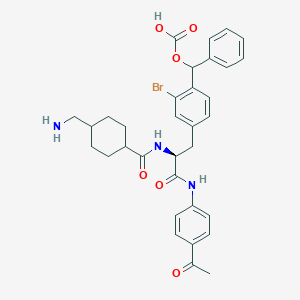
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
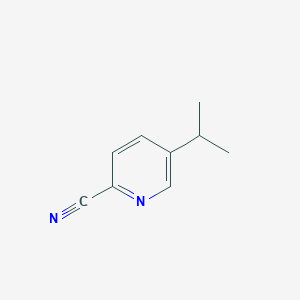
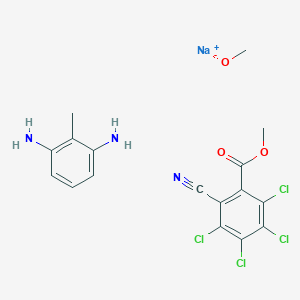
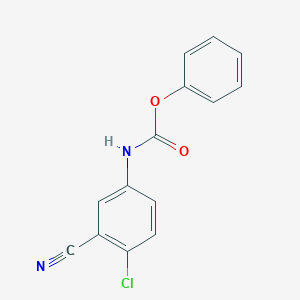
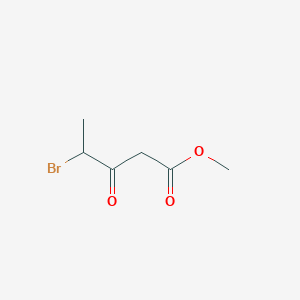
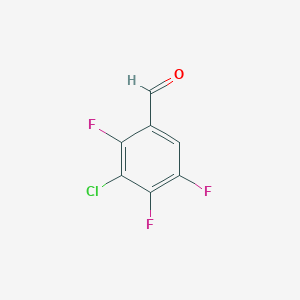
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
